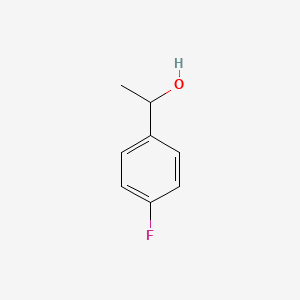

1-(4-Fluorophenyl)ethanol

Descripción general

Descripción

1-(4-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless to light yellow liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanol can be synthesized through the enantioselective reduction of 1-(4-fluorophenyl)ethanone. This process can be catalyzed by various biocatalysts, such as Petroselinum crispum cells, in an aqueous medium at temperatures ranging from 23 to 27°C. The reaction typically yields (S)-1-(4-fluorophenyl)ethanol with a 46% yield and 90% enantiomeric excess after 48 hours .

Industrial Production Methods: Industrial production of this compound often involves the use of chemical reduction methods. One common approach is the reduction of 4-fluoroacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride. These methods are scalable and provide high yields of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to 4-fluorophenylethane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

Oxidation: 4-Fluoroacetophenone.

Reduction: 4-Fluorophenylethane.

Substitution: 4-Fluorophenyl halides.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-(4-Fluorophenyl)ethanol serves as a crucial building block in organic synthesis. It is often utilized in the preparation of various derivatives, including chiral compounds that are essential in drug development. The compound can be transformed into esters and other functionalized derivatives through various chemical reactions, which enhances its utility in synthetic organic chemistry.

Synthesis Methods:

- Dynamic Kinetic Resolution: A notable method for synthesizing R-1-(4-fluorophenyl)ethanol involves dynamic kinetic resolution using lipases and acidic resins as racemization catalysts. This method allows for the production of optically pure chiral alcohols with high yields (up to 95%) and selectivity .

- Biocatalytic Approaches: Biotransformation techniques using microorganisms have also been reported. For instance, the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone using Daucus carota cells has yielded (S)-(-)-1-(4-fluorophenyl)ethanol with optical purities exceeding 98% .

Pharmaceutical Applications

The compound is an important intermediate in the pharmaceutical industry, particularly for synthesizing chiral drugs. Its ability to form specific stereoisomers is critical for the efficacy and safety profiles of many medications.

Case Studies:

- Research indicates that this compound derivatives exhibit significant biological activities, including enzyme inhibition and antimicrobial properties. These activities make them candidates for further investigation in drug development.

- A study highlighted the synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol via biocatalysis, demonstrating its potential in creating active pharmaceutical ingredients (APIs) with high enantiomeric excess .

The biological activity of this compound and its derivatives has attracted attention for their potential therapeutic applications.

Key Findings:

- The compound has shown promise in inhibiting specific enzymes, which is crucial for developing drugs targeting various diseases. The hydroxyl group facilitates hydrogen bonding, enhancing interactions with enzyme active sites.

- Preliminary studies suggest that compounds structurally related to this compound may possess antimicrobial properties, although comprehensive data on this specific compound's activity is still limited.

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in producing specialty chemicals and materials. Its unique structural properties allow it to participate in various chemical reactions that are valuable in industrial processes.

Applications Include:

- As a precursor for synthesizing agrochemicals and fine chemicals.

- In the production of polymer additives and other specialty materials.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in the context of its use as a pharmaceutical intermediate, the compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)ethanol

- 1-(4-Bromophenyl)ethanol

- 1-(4-Methylphenyl)ethanol

Comparison: 1-(4-Fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its binding affinity to specific molecular targets .

Actividad Biológica

1-(4-Fluorophenyl)ethanol is an aromatic alcohol with significant biological activity, primarily due to its unique structural properties. The compound, with the chemical formula CHFO, features a fluorinated phenyl group and a hydroxyl group attached to a chiral carbon atom. This configuration enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is characterized by:

- Molecular Weight : 140.16 g/mol

- Physical State : Colorless liquid at room temperature

The presence of the fluorine atom at the para position of the phenyl ring significantly influences its binding affinity to biological molecules. Various synthesis routes for this compound have been documented, including enantioselective biocatalytic reductions using different biocatalysts such as Daucus carota and Pseudomonas crispum .

This compound exhibits biological activity through its role as a ligand in biochemical assays. It has been shown to selectively bind to various enzymes and receptors, which may enhance its potential in drug discovery. Notably, it has been studied for its inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .

Table 1: Biological Targets of this compound

Case Studies and Research Findings

- Enantioselective Biocatalytic Reduction : Research demonstrated that the bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells resulted in a yield of 66% for (S)-(-)-1-(4-fluorophenyl)ethanol with high optical purity (98% ee). This study highlights the compound's potential as an intermediate in synthesizing biologically active compounds .

- Anticancer Activity : A derivative of this compound was synthesized and tested against breast cancer cell lines. The study found that this derivative significantly inhibited cell proliferation and induced apoptosis through mechanisms involving oxidative stress and signaling pathway suppression .

- Pharmacological Applications : The compound's ability to act as a ligand has made it a candidate for drug development, particularly in creating chiral drugs that exhibit specific biological activities while minimizing side effects .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSORRYQPTKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-41-8 | |

| Record name | 1-(4-Fluorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 403-41-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-(4-Fluorophenyl)ethanol interesting for studying chiral recognition?

A1: this compound exists as two enantiomers (mirror image molecules) due to its chiral center. Researchers use this compound to study chiral recognition, the ability of a molecule to distinguish between two enantiomers, due to its ability to form diastereomeric complexes with other chiral molecules like 2-butanol. [, , , ] These complexes exhibit distinct spectroscopic signatures, allowing scientists to analyze the subtle energetic and structural differences arising from specific intermolecular interactions like OH···π, CH···π, and CH···F. [, , ]

Q2: How does the presence of fluorine in this compound influence its interactions compared to 1-phenylethanol?

A2: While the para-fluorine substitution in this compound doesn't drastically alter the overall geometry of complexes compared to non-fluorinated 1-phenylethanol, it subtly impacts electron density within the aromatic ring. [, ] This affects the strength of crucial intermolecular interactions like CH···π and OH···π. In contrast, ortho-fluorine substitution introduces the possibility of CH···F interactions, leading to significant conformational changes in the complex to accommodate this interaction.

Q3: Can this compound be synthesized enantioselectively?

A3: Yes. Researchers have successfully synthesized (S)-(-)-1-(4-fluorophenyl)ethanol through enantioselective bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells. This method, utilizing a biocatalyst, offers an environmentally friendly alternative to traditional chemical synthesis. Optimization using exogenous reducing agents like ethanol and glucose has shown promising results in improving both yield and enantiomeric excess.

Q4: Beyond chiral recognition studies, what are the potential applications of this compound?

A4: (S)-(-)-1-(4-Fluorophenyl)ethanol is a valuable chiral building block in organic synthesis. For example, it serves as an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially offering protection against HIV infection. Additionally, its enantiomer, (R)-(+)-1-(4-fluorophenyl)ethanol, finds applications as a component in antimalarial drugs and γ-secretase modulators for Alzheimer's disease treatment.

Q5: Has computational chemistry been employed to study this compound and its complexes?

A5: Yes, Density Functional Theory (DFT) calculations, specifically at the D-B3LYP/6-31++G** level of theory, have proven helpful in understanding the structural features and energy landscapes of this compound and its complexes with molecules like 2-butanol. [, ] These calculations provide valuable insights into the specific interactions contributing to chiral recognition and guide the interpretation of experimental spectroscopic data. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.